

Theoretical reactivity of dihalogenated imidazole isomers

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Compound of Interest

Compound Name: 2,5-Diiodo-1-methylimidazole

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An In-depth Technical Guide on the Theoretical Reactivity of Dihalogenated Imidazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Halogenation of this scaffold provides a powerful tool to modulate physicochemical properties and biological activity. The specific positioning of two halogen atoms creates a set of dihalogenated imidazole isomers, each with a unique electronic profile and reactivity. Understanding the theoretical reactivity of these isomers is paramount for rational drug design, enabling the prediction of metabolic stability, target engagement, and synthetic accessibility. This guide provides a comprehensive overview of the computational methods used to evaluate the reactivity of dihalogenated imidazole isomers, details relevant experimental protocols for their synthesis and validation, and contextualizes their application in drug development through an examination of their biological activities and associated signaling pathways.

Introduction to Dihalogenated Imidazoles

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique structure allows it to act as both a hydrogen bond donor and acceptor and to coordinate with metals, making it a privileged scaffold in medicinal chemistry.[3] Introducing halogen substituents can significantly alter the molecule's lipophilicity, permeability, and electronic

characteristics, often enhancing biological potency.[4][5] Dihalogenation gives rise to several positional isomers (e.g., 2,4-, 2,5-, and 4,5-dihalogenated imidazoles), each possessing distinct reactivity patterns. Theoretical and computational chemistry offer an indispensable lens for dissecting these differences, providing insights into reaction mechanisms and energy barriers that are often challenging to probe experimentally.[6]

Theoretical Reactivity and Computational Analysis

Computational chemistry is a powerful tool for predicting the reactivity of different dihalogenated imidazole isomers. Methods like Density Functional Theory (DFT) are commonly used to model molecular structures and reaction pathways.

Computational Methodologies

The accuracy of theoretical predictions depends heavily on the chosen computational method, basis set, and solvation model.[6] DFT functionals such as B3LYP-D3 (which includes dispersion corrections) and M06-2X (often preferred for kinetics) are frequently employed. Larger basis sets like 6-311++G(d,p) or def2-TZVP generally yield more accurate results at a higher computational cost.[6] Solvation models (e.g., IEFPCM, SMD) are crucial for simulating reactions in a specific solvent environment.

Key Reactivity Descriptors

Several calculated parameters serve as descriptors for theoretical reactivity:

- **Activation Energy (E_a):** This is the energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a more favorable reaction pathway. Computational studies on "halogen dance" rearrangements in imidazoles, for example, focus on calculating the E_a for halogen migration between different positions.[6]
- **Adsorption Energy:** In contexts like corrosion inhibition, this value describes the strength of the interaction between the imidazole molecule and a surface. More negative adsorption energies suggest stronger, more stable adsorption.[7]
- **Frontier Molecular Orbitals (HOMO/LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to a molecule's

ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[8]

- **Molecular Electrostatic Potential (MEP):** MEP maps visualize the electron density distribution of a molecule, identifying regions prone to electrophilic and nucleophilic attack.[8]

Quantitative Reactivity Data

Quantitative data from computational studies allow for direct comparison between isomers. The tables below summarize key findings from theoretical studies on halogenated imidazoles.

Table 1: Comparative Computational Parameters for Halogen Migration in Imidazoles[6]

Parameter	Study A (Example)	Study B (Example)	Study C (Example)	Key Considerations
Computational Method	DFT (B3LYP-D3)	DFT (M06-2X)	MP2	The choice of density functional can significantly impact results. M06-2X is often preferred for kinetics.
Basis Set	6-311++G(d,p)	def2-TZVP	cc-pVTZ	Larger basis sets provide more accurate results but are computationally more expensive.
Solvation Model	IEFPCM (THF)	SMD (Dioxane)	CPCM (Toluene)	The solvent can influence the calculated energy profile of the reaction.

| Activation Energy (kcal/mol) | 15.2 | 14.8 | 16.5 | A lower activation energy suggests a more favorable reaction pathway. |

Table 2: DFT-Calculated Adsorption Energies of C2-Halogenated Imidazoles on Fe(100) Surface[7]

Compound	Adsorption Energy (eV)
2-Iodo-Imidazole	-3.95
2-Bromo-Imidazole	-3.76

| 2-Chloro-Imidazole | -3.48 |

Experimental Protocols

Theoretical predictions must be validated through experimental synthesis, characterization, and reactivity studies.

Synthesis of Dihalogenated Imidazole Isomers

Multiple synthetic routes to dihalogenated imidazoles exist. A common approach involves the direct halogenation of the imidazole ring or starting from a polyhalogenated precursor.

Example Protocol: Synthesis of 4,5-Dibromoimidazole[9]

- Starting Material: 2,4,5-tribromoimidazole (1.0 eq.).
- Reagent: Ethylmagnesium bromide in Et₂O (2.0 eq.).
- Solvent: Tetrahydrofuran (THF).
- Procedure: The reagents are combined in THF and heated at 50°C for 3 hours.
- Work-up and Purification: The reaction mixture is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Example Protocol: Synthesis of 4,5-Diiodoimidazole[9]

- Starting Material: Imidazole (1.0 eq.).
- Reagents: Iodine (2.0 eq.), Potassium Iodide (KI, 3.0 eq.), Sodium Hydroxide (NaOH, 3.0 eq.).
- Solvent: Water.
- Procedure: The reagents are stirred in water at room temperature for 18 hours.
- Work-up and Purification: The product is isolated via filtration and purified by recrystallization.

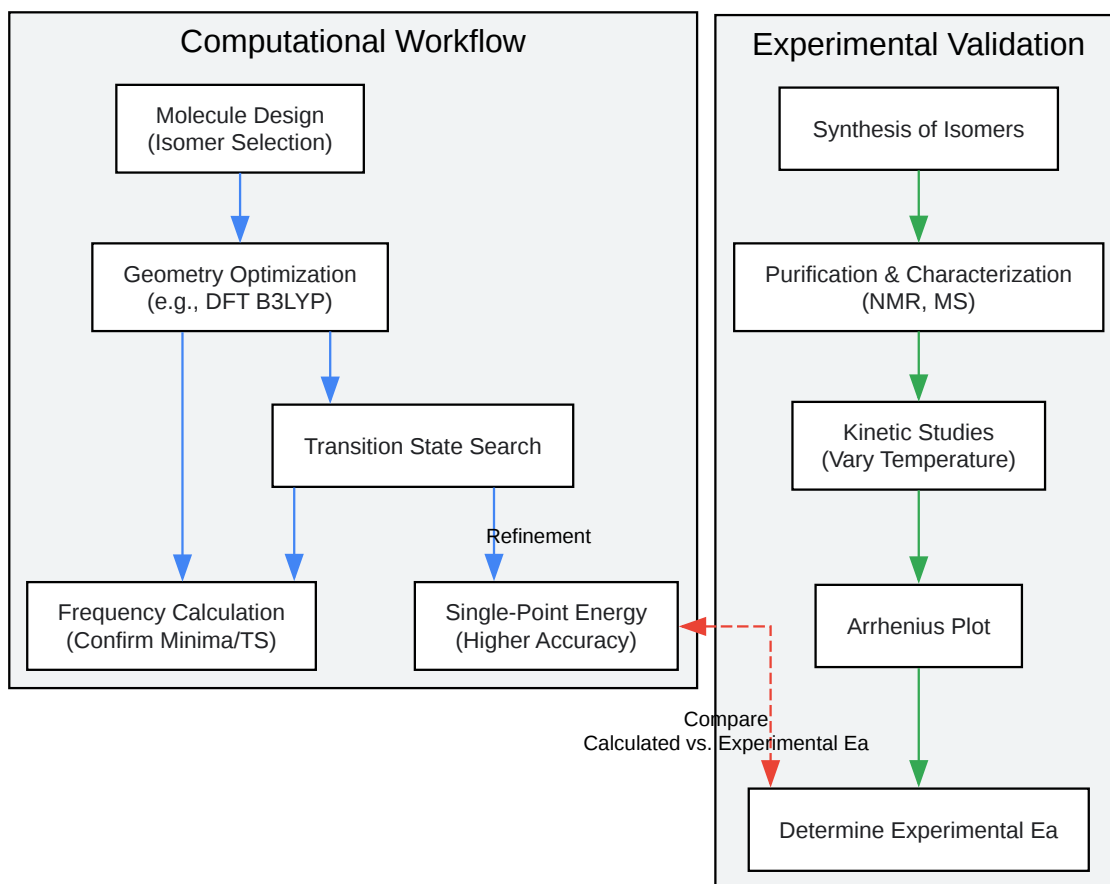
Characterization Techniques

Once synthesized, the identity and purity of the isomers must be confirmed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure and substitution pattern.
 - Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and elemental composition of the synthesized compounds.
- [6]

Experimental Workflow and Validation

A typical workflow integrates computational investigation with experimental validation to provide a robust understanding of reactivity.



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Computational and experimental validation workflow.

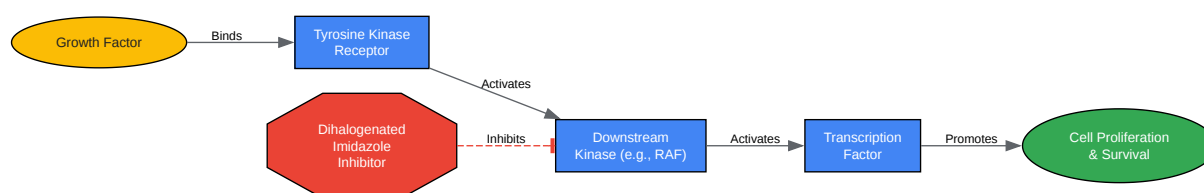
Role in Drug Development and Biological Activity

The unique reactivity of dihalogenated imidazole isomers directly influences their biological activity and suitability as drug candidates.

Mechanisms of Action and Signaling Pathways

Imidazole-based compounds are known to interact with a wide range of biological targets.^[10] Halogenation can enhance binding affinity and selectivity. For example, many imidazole

derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking aberrant cell signaling pathways that drive tumor growth.[11]



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Inhibition of a generic kinase signaling pathway.

Other mechanisms include:

- DNA Intercalation: Some derivatives can insert themselves between DNA base pairs, disrupting replication in cancer cells.[11]
- Enzyme Inhibition: Halogenated imidazoles can act as potent inhibitors of enzymes like 14 α -demethylase, a key target in antifungal therapy.[12]

Structure-Activity Relationships (SAR)

SAR studies explore how changes in molecular structure, such as the position and type of halogen, affect biological activity. For instance, studies on imidazole-thiosemicarbazides found that halogenation significantly enhanced their anti-Toxoplasma gondii effects.[4] Similarly, certain dichloro- and trichloro-imidazole derivatives showed potent antimicrobial properties, while their fluorine-containing counterparts were inactive, highlighting the critical role of the specific halogen used.[5]

Table 3: Biological Activity of Selected Halogenated Imidazole Derivatives

Compound Class	Halogen(s)	Target Organism/Cell Line	Measured Activity (IC ₅₀ /MIC)	Reference
Imidazole-Thiosemicarbazides	Cl, Br	Toxoplasma gondii	IC ₅₀ : 10.30 - 113.45 µg/mL	[4]
4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles	Cl	Candida albicans, S. aureus	MICs comparable to Bifonazole	[5]
Brominated Imidazoles	Br, Cl	Staphylococcus aureus	IC ₅₀ : 1.2 - 3.1 µM	[13]

| Benzimidazole-1,2,3-triazole hybrids | - | A549 (Lung Cancer) | IC₅₀: 0.63 µM |[3] |

Conclusion

The theoretical reactivity of dihalogenated imidazole isomers is a critical field of study for modern drug discovery. Computational chemistry provides powerful predictive tools to assess isomer-specific properties like reaction favorability and electronic profiles. These theoretical insights, when coupled with robust experimental synthesis and validation, enable a more efficient and rational design of novel therapeutics. By understanding how the position and nature of halogen atoms dictate reactivity and subsequent biological function, researchers can better tailor imidazole-based scaffolds to create more potent, selective, and effective drugs for a wide range of diseases.

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